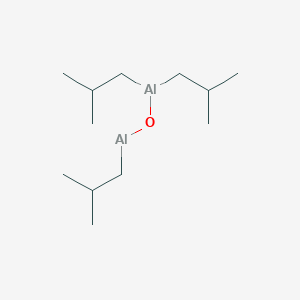
CID 16702467
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-fluoroethane: (PubChem CID: 16685155) is a haloalkane with the chemical formula C2H3Cl2F . It is a colorless liquid under standard conditions and is known for its use as a solvent and foam-blowing agent. This compound belongs to the hydrochlorofluorocarbon (HCFC) family, which has been widely used in various industrial applications but is now being phased out due to its environmental impact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane can be synthesized through the reaction of ethylene with chlorine and hydrogen fluoride . The reaction typically occurs in the presence of a catalyst such as antimony pentachloride (SbCl5) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of 1,1-dichloro-1-fluoroethane involves the chlorination of ethylene followed by fluorination. The process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as (NaOH) or (NH3) are commonly used under mild conditions.
Elimination Reactions: Strong bases like (KOtBu) are used under elevated temperatures.
Major Products Formed:
Applications De Recherche Scientifique
1,1-Dichloro-1-fluoroethane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is studied for its effects on biological systems, particularly its impact on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, although its use is limited due to its environmental impact.
Industry: It has been used as a foam-blowing agent in the production of polyurethane foams
Mécanisme D'action
The mechanism of action of 1,1-dichloro-1-fluoroethane involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system and other physiological processes .
Comparaison Avec Des Composés Similaires
- 1,1-Dichloro-2-fluoroethane
- 1,2-Dichloro-1-fluoroethane
- 1,1,1-Trichloro-2-fluoroethane
Comparison: 1,1-Dichloro-1-fluoroethane is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to its analogs, it has a lower boiling point and different reactivity patterns, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
88477-39-8 |
|---|---|
Formule moléculaire |
C12H27Al2O |
Poids moléculaire |
241.31 g/mol |
InChI |
InChI=1S/3C4H9.2Al.O/c3*1-4(2)3;;;/h3*4H,1H2,2-3H3;;; |
Clé InChI |
FYBWMUFAJBADRC-UHFFFAOYSA-N |
SMILES |
CC(C)C[Al]O[Al](CC(C)C)CC(C)C |
SMILES canonique |
CC(C)C[Al]O[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















